1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-(4-Fluorophenyl)-3-{4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 4-(4-fluorophenyl)-1-(2-oxo-2-{[4-(1-pyrrolidinyl)phenyl]amino}ethyl)piperazin-1-ium
- N-(4-fluorophenyl)-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-phenylacetamide
Uniqueness: 1-(4-FLUOROPHENYL)-3-{4-[2-(2-OXO-1-PYRROLIDINYL)ETHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-16-3-5-17(6-4-16)25-20(27)14-18(21(25)28)23-11-7-15(8-12-23)9-13-24-10-1-2-19(24)26/h3-6,15,18H,1-2,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOCVNYFUPSXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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